Methyl 5-beta-cholan-3,7-dione-24-oate is a bile acid derivative with the molecular formula . It is characterized by the presence of two keto groups at the 3rd and 7th positions on the cholan backbone, which is a common structural feature among bile acids. The compound plays a significant role in cholesterol metabolism and has been studied for its potential therapeutic applications in treating various metabolic disorders.
Methyl 5-beta-cholan-3,7-dione-24-oate exhibits various biological activities, primarily related to its role as a bile acid derivative. It aids in the emulsification of dietary fats and enhances their absorption in the intestines. Additionally, it interacts with nuclear receptors such as the farnesoid X receptor, which regulates genes involved in lipid metabolism and glucose homeostasis. This interaction suggests potential implications for metabolic diseases, including obesity and diabetes.
The synthesis of methyl 5-beta-cholan-3,7-dione-24-oate typically involves several steps:
Methyl 5-beta-cholan-3,7-dione-24-oate has several applications:
Methyl 5-beta-cholan-3,7-dione-24-oate shares structural similarities with other bile acid derivatives. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 3-alpha, 7-alpha-diacetoxy-11-oxo-5-beta-cholan-24-oate | Contains additional acetoxy groups | Used in specific synthetic pathways |
Methyl 3,6-dioxo-5-beta-cholan-24-oate | Similar keto group positioning | Different functionalization at position 6 |
Cholic Acid | Parent compound with multiple hydroxyl groups | Precursor for many derivatives |
Chenodeoxycholic Acid | Has a different configuration at position 7 | Important in cholesterol metabolism |
Methyl 5-beta-cholan-3,7-dione-24-oate is unique due to its specific arrangement of keto groups and its potential applications in metabolic disease treatment, distinguishing it from other bile acid derivatives .